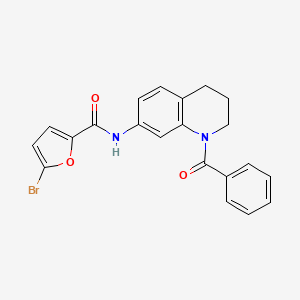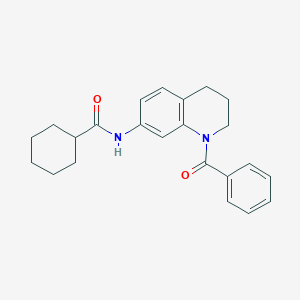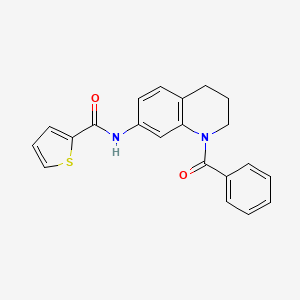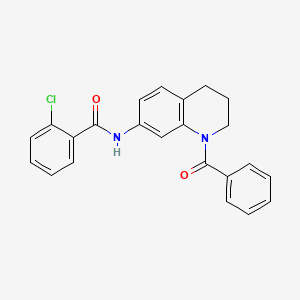
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide, also known as N-benzoyl-THQ-5-BFC, is a synthetic compound that has been used in various scientific research applications. It is a member of the quinoline family of compounds and is known for its unique properties, such as its ability to bind to certain proteins and enzymes. N-benzoyl-THQ-5-BFC has been studied for its potential use in a variety of medical and industrial applications.
Wissenschaftliche Forschungsanwendungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been extensively studied for its potential use in scientific research applications. It has been shown to bind to certain proteins and enzymes, making it a useful tool for studying the structure and function of these molecules. In addition, it has been used to study the effects of various drugs on the body, as well as to study the mechanism of action of certain drugs. N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has also been used to study the biochemical and physiological effects of certain compounds on living cells.
Wirkmechanismus
The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC is not fully understood. It is believed to bind to certain proteins and enzymes, which then leads to a change in their structure and function. This change can then lead to a variety of different effects, depending on the target molecule. For example, it can lead to an increase in the activity of certain enzymes, or it can inhibit the activity of certain proteins.
Biochemical and Physiological Effects
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and proteasome. It has also been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2. In addition, it has been shown to increase the production of certain hormones, such as cortisol and epinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its high solubility in aqueous solutions, which makes it easy to use in a variety of different experiments. In addition, it is relatively stable and has a low toxicity, making it safe to use in laboratory experiments. However, it has been found to have a low binding affinity for certain proteins and enzymes, which can limit its usefulness in some experiments.
Zukünftige Richtungen
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC has a number of potential future applications. It could be used to study the structure and function of various proteins and enzymes, as well as to study the effects of various drugs on the body. It could also be used to study the biochemical and physiological effects of certain compounds on living cells. In addition, it could be used to study the mechanism of action of certain drugs, as well as to develop new drugs that target specific proteins and enzymes. Finally, it could be used to develop new treatments for a variety of diseases and disorders.
Synthesemethoden
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamideQ-5-BFC can be synthesized using a number of different methods. The most common method involves the reaction of 5-bromofuran-2-carboxylic acid with 1-benzoyl-1,2,3,4-tetrahydroquinoline in the presence of a base, such as potassium carbonate. This reaction is typically carried out in an aqueous medium at a temperature of 100-110°C. The reaction is usually complete within 1-2 hours, and the resulting product is a white solid with a melting point of approximately 100°C.
Eigenschaften
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-11-10-18(27-19)20(25)23-16-9-8-14-7-4-12-24(17(14)13-16)21(26)15-5-2-1-3-6-15/h1-3,5-6,8-11,13H,4,7,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPQEZFRQXHCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)Br)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-bromofuran-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568873.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568881.png)
![2-chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B6568883.png)



![1-({5-[(E)-2-phenylethenyl]-1,2,4-oxadiazol-3-yl}methyl)-1H-1,3-benzodiazole](/img/structure/B6568909.png)






